![molecular formula C10H9N5O4 B14755911 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile CAS No. 732-67-2](/img/structure/B14755911.png)
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile is an organic compound characterized by the presence of a dinitrophenyl group attached to a hydrazinylidene moiety, which is further connected to a methylpropanenitrile group. This compound is known for its vibrant yellow color and is often used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate nitrile compound. One common method involves the condensation of 2,4-dinitrophenylhydrazine with 2-methylpropanenitrile under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazones, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a precursor for various hydrazone derivatives.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is often mediated through the hydrazinylidene moiety, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid
- **4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol
- **(E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol
Uniqueness
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
732-67-2 |
|---|---|
Formule moléculaire |
C10H9N5O4 |
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
3-[(2,4-dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile |
InChI |
InChI=1S/C10H9N5O4/c1-7(5-11)6-12-13-9-3-2-8(14(16)17)4-10(9)15(18)19/h2-4,6-7,13H,1H3 |
Clé InChI |
LVLLMBBKNSDTSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)
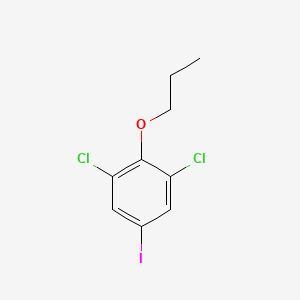
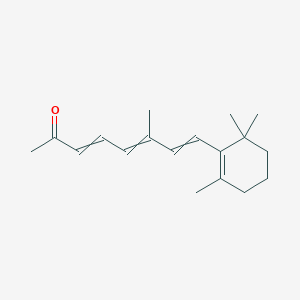
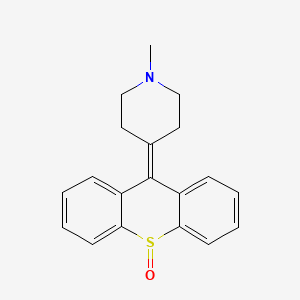

![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
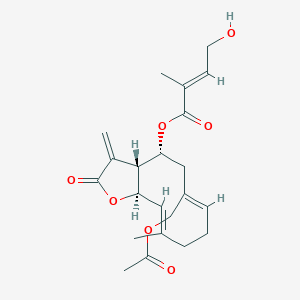
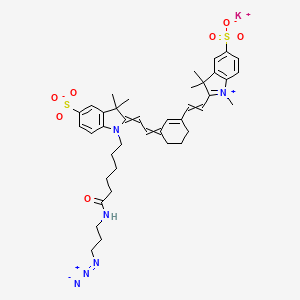
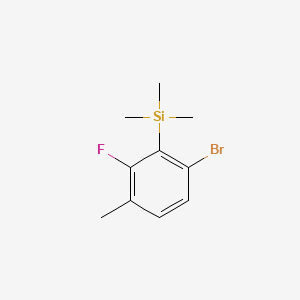
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)
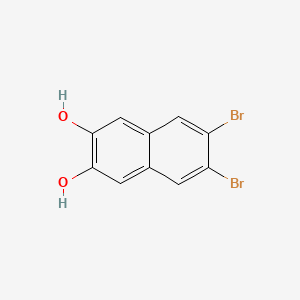
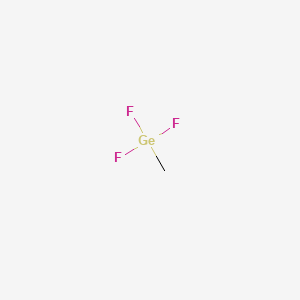
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)
